molecular formula C23H22N2O3 B2502474 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide CAS No. 946367-30-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide

Cat. No.: B2502474
CAS No.: 946367-30-2
M. Wt: 374.44
InChI Key: UMQIGFSHVQHPGO-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a phenylpropanamide group

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(13-10-17-6-2-1-3-7-17)24-19-12-11-18-8-4-14-25(20(18)16-19)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQIGFSHVQHPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate N-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline. This intermediate is subsequently reacted with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline: Lacks the phenylpropanamide group but shares the furan and tetrahydroquinoline moieties.

    3-phenylpropanoic acid derivatives: Contain the phenylpropanamide group but lack the furan and tetrahydroquinoline moieties.

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : Approximately 366.43 g/mol
  • Functional Groups : It contains a furan-2-carbonyl moiety, a tetrahydroquinoline framework, and an amide group which contribute to its reactivity and biological properties.

Anticancer Activity

Preliminary studies indicate that this compound exhibits notable anticancer properties. The proposed mechanisms include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines. This is supported by research indicating that it can activate caspase cascades, leading to programmed cell death in malignant cells.
  • Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size and proliferation rates when administered to animal models bearing tumors.

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Studies have revealed:

  • Bactericidal Effects : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Antifungal Activity : In vitro assays indicated that the compound inhibits the growth of several fungal strains, suggesting potential applications in treating fungal infections .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Tetrahydroquinoline : This can be achieved through the Povarov reaction involving aniline derivatives and aldehydes.
  • Coupling with Furan Derivatives : The furan moiety is introduced through various cyclization methods.
  • Amidation Reaction : The final step involves coupling the resulting tetrahydroquinoline with 3-phenylpropanamide to yield the desired product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Zhao et al. (2022)Demonstrated significant apoptosis induction in cancer cell lines treated with the compound.
Ivashchenko et al. (2020)Reported antimicrobial activity against pathogenic bacteria and fungi .
Babushkina et al. (2021)Highlighted the compound's potential as a lead structure for drug development targeting cancer and infectious diseases .

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